Magnesium fluoroacetate

Description

Contextualizing Fluoroacetate (B1212596) in Interdisciplinary Chemical Science

Fluoroacetate and its derivatives, such as magnesium fluoroacetate, represent a significant class of organofluorine compounds that have garnered substantial interest across multiple scientific disciplines. ontosight.aimdpi.com The introduction of a fluorine atom into an organic molecule like acetic acid dramatically alters its chemical and biological properties, making these compounds valuable tools and subjects of study in biochemistry, medicinal chemistry, and environmental science. ontosight.aiacs.org In biochemistry, for instance, halogenated carboxylic acids are crucial research tools for investigating a wide range of biological processes due to their ability to mimic or inhibit enzymes involved in key metabolic pathways. scispace.com The unique properties conferred by the carbon-fluorine bond, one of the strongest in organic chemistry, also drive research in synthetic and materials chemistry. nih.gov The growing use of fluorinated compounds in pharmaceuticals and agrochemicals has further spurred research into their physiological effects and environmental fate. acs.org

Overview of Contemporary Research Directions in Fluoroacetate Chemistry

Modern research in fluoroacetate chemistry is diverse and expanding. A significant area of focus is the development of novel synthetic methodologies to create complex fluorinated molecules, which are of high interest to the pharmaceutical and agrochemical industries. mdpi.comnih.gov For example, research is ongoing to develop improved processes for synthesizing compounds like methyl 2-fluoroacrylate from precursors related to fluoroacetates. google.com

In the biomedical field, there is a strong emphasis on using fluorine-18 (B77423) (¹⁸F) labeled compounds, including derivatives of fluoroacetate, for Positron Emission Tomography (PET) imaging. mdpi.comnih.gov This non-invasive imaging technique is crucial for medical diagnostics and for studying metabolic processes in vivo. nih.gov Concurrently, research continues to explore the biochemical mechanisms of fluoroacetate compounds. Studies on enzymes like fluoroacetyl-CoA-specific thioesterase (FlK) are providing insights into how organisms might develop resistance by selectively hydrolyzing fluoroacetyl-CoA, preventing its entry into disruptive metabolic cycles. nih.gov Furthermore, the microbial degradation of fluoroacetate is an active area of investigation, with aims of bioremediation for contaminated soil and water and developing strategies to protect livestock from natural sources of fluoroacetate. nih.govoup.com

Historical Trajectories of Academic Inquiry into Fluoroacetate Compounds

The academic investigation of fluoroacetate compounds began with its first chemical synthesis in 1896. researchgate.netterrestrialecosystems.com However, its significance escalated dramatically in the 1940s. In 1943, J. C. S. Marais isolated fluoroacetate from the poisonous South African plant Dichapetalum cymosum, identifying it as the toxic agent responsible for livestock deaths. nih.govnih.gov This discovery of a naturally occurring organofluorine compound spurred intense research. terrestrialecosystems.com

In the 1950s, Sir Rudolph Peters conducted seminal studies that elucidated the mechanism of fluoroacetate's toxicity, introducing the concept of "lethal synthesis." scispace.comescholarship.org His work showed that organisms metabolize non-toxic fluoroacetate into the highly toxic fluorocitrate, which then inhibits the crucial enzyme aconitase in the tricarboxylic acid (TCA) cycle. researchgate.netescholarship.orgoxfordreference.com This groundbreaking research not only explained the compound's mode of action but also positioned fluorinated molecules as powerful tools for studying metabolic pathways, sparking widespread interest in their development as antimetabolites and mechanistic probes. scispace.comunl.edu Since then, academic inquiry has expanded to include its synthesis, environmental occurrence in numerous plant species, and the development of potential therapeutic strategies against its effects. nih.govregulations.govnih.gov

Significance of Fluoroacetate Analogues in Mechanistic Biological Studies

Fluoroacetate and its analogues are invaluable in mechanistic biological studies primarily due to the concept of "lethal synthesis." oxfordreference.com The process begins when fluoroacetate, which is structurally similar to acetate (B1210297), is converted by cellular enzymes into fluoroacetyl-CoA. escholarship.orgunl.edu This molecule then enters the tricarboxylic acid (TCA) cycle, where citrate (B86180) synthase condenses it with oxaloacetate to form fluorocitrate. researchgate.netescholarship.orgregulations.gov

The resulting fluorocitrate acts as a powerful inhibitor of aconitase, a key enzyme in the TCA cycle responsible for converting citrate to isocitrate. researchgate.netnih.govnih.gov By blocking this step, fluorocitrate effectively halts the cycle, leading to a shutdown of cellular energy production and an accumulation of citrate in tissues. researchgate.netregulations.gov This precise and well-understood mechanism of action has made fluoroacetate a classic tool for studying cellular respiration and the intricacies of the TCA cycle. scispace.comnih.gov Its use has allowed researchers to probe the function of specific enzymes and explore the consequences of metabolic disruption in various biological systems. ontosight.ainih.gov

Detailed Research Findings on this compound

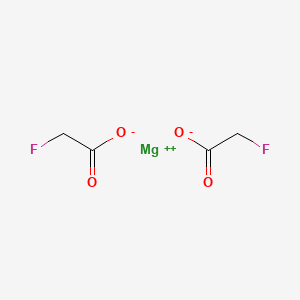

This compound, the magnesium salt of fluoroacetic acid, can be synthesized through the reaction of fluoroacetic acid with magnesium hydroxide (B78521) or magnesium carbonate. ontosight.ai Its properties are characteristic of magnesium salts, including notable solubility in water. ontosight.aiontosight.ai The presence of the fluorine atoms, however, imparts unique reactivity and biological activity compared to non-fluorinated analogues. ontosight.ai

Below are key chemical and physical properties of this compound.

Table of Mentioned Compounds

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2-fluoroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3FO2.Mg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDKGAGSXQRVIR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])F.C(C(=O)[O-])F.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2MgO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-49-0 (Parent) | |

| Record name | Acetic acid, fluoro-, magnesium(II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60213553 | |

| Record name | Acetic acid, fluoro-, magnesium(II) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63905-88-4 | |

| Record name | Acetic acid, fluoro-, magnesium(II) salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, fluoro-, magnesium(II) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Chemical Transformations of Fluoroacetate Compounds

Chemoenzymatic Synthesis Approaches for Fluoroacetate (B1212596) Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create complex molecules. This approach has been effectively utilized for the synthesis of fluoroacetate and its derivatives, particularly for isotopically labeled compounds used in medical imaging.

The discovery of the fluorinase enzyme has opened a biological route for the formation of carbon-fluorine bonds, a reaction that is challenging to achieve through traditional chemical methods. Fluorinases, first identified in the bacterium Streptomyces cattleya, catalyze the nucleophilic substitution of a fluoride (B91410) ion onto S-adenosyl-L-methionine (SAM), yielding 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.govnih.gov This enzymatic reaction is the first step in the natural biosynthesis of fluoroacetate. researchgate.net

The fluorinase from S. cattleya is notable for its ability to form a C-F bond, making it a valuable tool for biocatalysis. nih.gov Researchers have harnessed this capability for the synthesis of fluorinated nucleosides and their derivatives. nih.gov While the native enzyme shows high specificity, its activity can be reduced with unnatural substrates. nih.gov To address this, directed evolution strategies have been employed to enhance the catalytic activity and broaden the substrate scope of fluorinases. nih.gov

A novel chemoenzymatic pathway for producing sodium [¹⁸F]-fluoroacetate involves using a fluorinase to catalyze the reaction between SAM and a no-carrier-added [¹⁸F]-fluoride ion. rsc.orgnih.gov This enzymatic step produces 5'-[¹⁸F]-fluoro-5'-deoxyadenosine, which serves as a key intermediate for the subsequent chemical conversion to [¹⁸F]-fluoroacetate. rsc.orgnih.gov

| Enzyme | Source Organism | Reaction Catalyzed | Application |

| Fluorinase (5'-FDA synthase) | Streptomyces cattleya | S-adenosyl-L-methionine + F⁻ → 5'-fluoro-5'-deoxyadenosine + L-methionine | Synthesis of fluorinated nucleosides, [¹⁸F]-fluoroacetate production nih.govresearchgate.net |

| Fluorinase | Nocardia brasiliensis | S-adenosyl-L-methionine + F⁻ → 5'-fluoro-5'-deoxyadenosine + L-methionine | Biosynthesis of fluoroacetate and 4-fluorothreonine (B18676) researchgate.net |

| Fluorinase | Methanosaeta sp. | S-adenosyl-L-methionine + F⁻ → 5'-fluoro-5'-deoxyadenosine + L-methionine | Mediates the fastest known SN2 fluorination rate acs.org |

Following the enzymatic synthesis of the fluorinated intermediate, chemical methods are often employed to convert it into the final fluoroacetate product. A significant method used in this context is the Kuhn-Roth oxidation. This process is particularly relevant in the synthesis of radiolabeled fluoroacetate for Positron Emission Tomography (PET).

In a chemoenzymatic route to [¹⁸F]-fluoroacetate, the 5'-[¹⁸F]-fluoro-5'-deoxyadenosine generated by the fluorinase enzyme undergoes oxidative degradation. rsc.orgnih.govresearchgate.net The Kuhn-Roth oxidation of this intermediate successfully yields [¹⁸F]-fluoroacetate. rsc.orgresearchgate.net Studies have optimized this reaction, finding that heating at 140°C for 10 minutes provides the most efficient conversion, with a yield of 44%. researchgate.net Longer reaction times can lead to over-oxidation and a reduction in the final product yield. researchgate.net This chemoenzymatic strategy, combining a specific enzymatic fluorination with a robust chemical oxidation, provides a novel and effective route to producing this important PET tracer. researchgate.netresearchgate.net

Biosynthetic Pathways of Fluoroacetate in Microorganisms

The natural production of fluoroacetate is a rare phenomenon, observed in a select number of plants and microorganisms. The bacterium Streptomyces cattleya is a key organism for studying the biosynthesis of this compound, as it produces both fluoroacetate and 4-fluorothreonine. nih.gov

Tracer experiments using isotopically labeled compounds have been instrumental in identifying the precursors for the carbon skeleton of fluoroacetate in Streptomyces cattleya. Studies have shown that the radioactivity from [U-¹⁴C]glycerol and [U-¹⁴C]ß-hydroxypyruvate is incorporated into fluoroacetate, indicating their role as precursors. scispace.com Specifically, experiments with [2-¹³C]glycerol resulted in the exclusive enrichment of the carboxyl carbon of fluoroacetate, suggesting that C-1 and C-2 of glycerol (B35011) are used to form the fluoroacetate backbone via ß-hydroxypyruvate. scispace.com In this proposed pathway, the hydroxyl group of ß-hydroxypyruvate is ultimately substituted by a fluoride ion. scispace.com

Further investigations into the biosynthesis of fluorometabolites in S. cattleya have confirmed that fluoroacetaldehyde (B75747) is a key common intermediate for both fluoroacetate and 4-fluorothreonine. nih.govresearchgate.net

| Precursor | Labeled Position | Resulting Labeled Position in Fluoroacetate | Significance |

| Glycerol | [2-¹³C] | Carboxyl carbon | Demonstrates glycerol as a primary carbon source scispace.com |

| Glycerol | [U-¹⁴C] | Fluoroacetate backbone | Confirms incorporation into fluoroacetate scispace.com |

| Beta-Hydroxypyruvate | [U-¹⁴C] | Fluoroacetate backbone | Identifies it as an intermediate in the pathway scispace.com |

The biotransformation of precursors into fluoroacetate involves several key enzymatic steps. In Streptomyces cattleya, after the formation of the C-F bond to create 5'-FDA, the molecule is processed to yield fluoroacetaldehyde. nih.govresearchgate.net This aldehyde is a crucial branch point in the pathway. nih.gov

Cell-free extract studies of S. cattleya have identified an aldehyde dehydrogenase enzyme that is responsible for the oxidation of fluoroacetaldehyde to produce fluoroacetate. nih.gov Concurrently, a threonine transaldolase can convert fluoroacetaldehyde into 4-fluorothreonine. nih.gov The bacterium also possesses a thioesterase that confers resistance to fluoroacetyl-coenzyme A, a potentially toxic intermediate. jst.go.jp

In addition to synthesis, some microbes have developed enzymatic pathways for the degradation of fluoroacetate. Fluoroacetate dehalogenase enzymes, found in bacteria like Burkholderia sp. and Delftia acidovorans, can cleave the carbon-fluorine bond, hydrolyzing fluoroacetate to glycolate (B3277807) and a fluoride ion. nih.govresearchgate.netmdpi.com This hydrolytic dehalogenation is a key mechanism for detoxifying the compound. mdpi.com

Automated Synthesis Techniques for Labeled Fluoroacetate (e.g., [¹⁸F]-Fluoroacetate)

The demand for [¹⁸F]-fluoroacetate as a PET tracer for imaging in oncology and neurology has driven the development of efficient and reliable synthesis methods. iaea.orgresearchgate.net Automated synthesis techniques have been established to meet the requirements for clinical use, ensuring high yields, purity, and operator safety.

A simple, rapid, and fully automated method for preparing sodium [¹⁸F]-fluoroacetate has been developed by adapting commercial synthesizers originally designed for [¹⁸F]-2-fluoro-deoxyglucose (FDG). nih.govu-fukui.ac.jp Synthesizers such as the TRACERlab MX(FDG) and Explora FDG4 module have been successfully used for this purpose. researchgate.netnih.gov These automated methods offer significant advantages, including short synthesis times, typically between 23 and 43 minutes, and high, reproducible radiochemical yields, ranging from 43% to over 59% (decay corrected). iaea.orgresearchgate.netnih.gov The resulting [¹⁸F]-fluoroacetate consistently shows high radiochemical purity, often exceeding 99%. iaea.orgnih.gov This automation avoids the need for time-consuming HPLC purification, reduces costs, and makes the production of [¹⁸F]-fluoroacetate feasible for routine clinical PET applications. iaea.org

| Synthesis Module | Synthesis Time | Radiochemical Yield (Decay Corrected) | Radiochemical Purity | Reference |

| Commercial FDG Synthesizer | 23 min | 59.3% | >99% | iaea.org |

| TRACERlab MX(FDG) | 32 min | 50.2 ± 4.8% | >99% | nih.gov |

| Explora FDG4 Module | 43 min | 43.1 ± 5.2% | >95% | researchgate.net |

Development of Reactor Systems for Radiopharmaceutical Precursors

The synthesis of radiolabeled compounds, such as [¹⁸F]-fluoroacetate, necessitates the use of specialized and often automated reactor systems capable of handling high temperatures and pressures while minimizing radiation exposure to chemists. researchgate.net These systems are crucial for producing radiopharmaceuticals used in Positron Emission Tomography (PET). researchgate.net

Several commercial synthesizers have been adapted for the production of [¹⁸F]-fluoroacetate precursors. The TRACERlab MX(FDG) and Explora FDG4 modules, for instance, have been successfully used for the automated synthesis of sodium [¹⁸F]fluoroacetate. researchgate.net These systems leverage the similarities in reaction pathways between [¹⁸F]fluoroacetate and [¹⁸F]-2-fluoro-deoxyglucose (FDG) to achieve rapid synthesis times of 32 to 43 minutes. researchgate.net Another system, the ELIXYS, is a three-reactor platform that uses replaceable cassettes for its fluid pathways, offering flexibility in the synthesis sequence. google.com

These syntheses are typically conducted in closed reactor systems. acs.org For aliphatic nucleophilic fluorination, a common method for producing many ¹⁸F-radiopharmaceuticals, the reaction involves the Sₙ2 displacement of a leaving group by the ¹⁸F-fluoride ion. nih.gov In contrast, aromatic nucleophilic substitution requires higher temperatures, often above 100°C, to activate the phenyl ring for fluorination. acs.orgnih.gov The choice of solvent is critical and depends on the reaction temperature; acetonitrile (B52724) is often used for lower temperature reactions (100–110 °C), while dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are employed for higher temperature reactions (120–180 °C). acs.orgnih.gov The development of stainless-steel reaction vessels (SSRV) has been a key innovation, allowing for the high-temperature and high-pressure syntheses required for many radiolabeled organic compounds. researchgate.net

Table 1: Reactor Systems and Conditions for [¹⁸F]-Fluoroacetate Synthesis

| Reactor/System | Precursor Example | Key Reaction Conditions | Synthesis Time | Reference |

|---|---|---|---|---|

| TRACERlab MX(FDG) | Not specified | Automated synthesis | 32 min | researchgate.net |

| Explora FDG4 | Not specified | Automated synthesis | 39-43 min | researchgate.net |

| Synthera | Ethyl o-mesyl-glycolate | Labeling at 110°C; Hydrolysis at 50°C or 80°C | Not specified | amazonaws.com |

| ELIXYS | DCFPyL precursor | Heating at 30°C to 70°C | Not specified | google.com |

Purification Methodologies for Synthesized Fluoroacetate

Following synthesis, fluoroacetate and its derivatives require robust purification to remove unreacted starting materials, byproducts, and solvents. A variety of chemical and biological methodologies are employed to achieve high purity.

Chemical purification techniques often involve multiple steps of extraction and chromatography. In one method for preparing pure sodium fluoroacetate, the crude product is first washed with methyl tert-butyl ether to eliminate organic impurities. patsnap.com The crude material is then dissolved, and the pH is adjusted before being extracted multiple times with methyl tert-butyl ether. patsnap.com Another approach involves extracting [¹⁸F]-fluoroacetic acid into diethyl ether, passing the extract through a Sep-Pak Light Si cartridge to remove sulfate (B86663) and chromate (B82759) ions, and then securing the product in an aqueous phase as sodium [¹⁸F]-fluoroacetate. rsc.org High-Performance Liquid Chromatography (HPLC) is frequently used as a final purification step and for analysis. amazonaws.comrsc.org For non-radioactive compounds, purification can involve a sequence of silica (B1680970) gel adsorption and distillation steps to separate fluoroacetic acid from co-extracted water. oup.com

Enzymatic purification offers a highly specific alternative. The enzyme fluoroacetate dehalogenase, found in organisms like Pseudomonas fluorescens, specifically hydrolyzes the carbon-fluorine bond of fluoroacetate to produce glycolate and a fluoride ion. ucd.ie This enzyme can be purified from cell-free extracts using techniques such as ammonium (B1175870) sulphate precipitation followed by chromatographic separation. ucd.ie The purity of the enzyme is often confirmed using SDS-PAGE, and its molecular weight can be determined by gel filtration. ucd.ie The activity of this enzyme is notably stimulated by certain metal ions, including Mg²⁺. researchgate.net

Table 2: Summary of Fluoroacetate Purification Techniques

| Method | Key Steps | Target Compound | Reference |

|---|---|---|---|

| Multi-step Chemical | Washing with methyl tert-butyl ether, pH adjustment, extraction. | Sodium Fluoroacetate | patsnap.com |

| Solid-Phase Extraction | Diethyl ether extraction, Sep-Pak Si cartridge, HPLC. | Sodium [¹⁸F]-Fluoroacetate | rsc.org |

| Chromatographic | Silica gel adsorption, distillation. | Fluoroacetic Acid | oup.com |

Derivatization Strategies for Magnesium Fluoroacetate and Related Salts

Reactions Involving Magnesium Salts and Fluoroacetic Acid Derivatives

The primary synthesis of this compound involves the reaction of a magnesium salt with fluoroacetic acid or its derivatives. ontosight.ai This can be achieved through a straightforward acid-base reaction, for example, by treating fluoroacetic acid with magnesium hydroxide (B78521) or magnesium carbonate, which yields this compound and water. ontosight.aigoogle.com

Magnesium salts also play a role in related synthetic transformations. Anhydrous magnesium sulfate, for instance, is used as a drying agent in the preparation of fluoroacetyl imidazole (B134444) from fluoroacetic acid. chemicalbook.com In this process, fluoroacetic acid is first generated in situ from sodium fluoroacetate and hydrochloric acid, and after the subsequent reaction with carbonyldiimidazole, magnesium sulfate is added to remove residual water before filtration and concentration. chemicalbook.com

The synthesis of α-monofluoroalkanoic acids can be accomplished via diethyl fluoromalonate. cdnsciencepub.com In this multi-step route, the combined ether extracts of the product are dried over anhydrous magnesium sulfate before the solvent is removed by distillation. cdnsciencepub.com This highlights the utility of magnesium salts in ensuring anhydrous conditions, which are often critical for preventing decomposition and side reactions in organofluorine chemistry. cdnsciencepub.com

Preparation of Fluoroorganomagnesium Halides and their Reactivity

Fluoroorganomagnesium halides, a class of Grignard reagents, are valuable intermediates in organic synthesis, though their preparation and handling can be challenging due to stability issues. researchgate.net The synthesis of these reagents often requires highly activated magnesium, known as Rieke magnesium. researchgate.net This exceptionally reactive form of magnesium can be prepared by reducing anhydrous magnesium chloride with potassium. researchgate.net

Highly active magnesium reacts with fluorohalomethanes at very low temperatures (e.g., -100°C) to form the corresponding fluorohalomethylmagnesium halides. researchgate.net The stability of these Grignard reagents is limited and varies depending on their specific structure. researchgate.net For example, dibromofluoromethylmagnesium bromide was found to be stable enough to react with various electrophiles, including dimethylphenylsilyl chloride, benzaldehyde, and acetophenone, to give acceptable yields. researchgate.net However, other analogues like bromodifluoromethylmagnesium bromide and trifluoromethylmagnesium iodide displayed very limited stability, resulting in low yields in subsequent reactions. researchgate.net

The reactivity of these fluoro-Grignard reagents is characteristic of organomagnesium compounds. britannica.com They undergo nucleophilic substitution with electrophiles like silyl (B83357) halides and engage in nucleophilic addition with carbonyl compounds such as aldehydes and ketones. researchgate.net The carbon-magnesium bond is highly polar, rendering the carbon atom nucleophilic and basic, which allows it to react with a wide range of electrophiles. libretexts.org This reactivity is fundamental to their application in forming new carbon-carbon and carbon-heteroatom bonds. britannica.com

Table 3: Reactivity of a Fluorohalomethylmagnesium Halide

| Reagent | Electrophile | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Dibromofluoromethylmagnesium bromide | Dimethylphenylsilyl chloride | Nucleophilic Substitution | Silylated product | researchgate.net |

| Dibromofluoromethylmagnesium bromide | Benzaldehyde | Nucleophilic Addition | Alcohol | researchgate.net |

| Dibromofluoromethylmagnesium bromide | Butyraldehyde | Nucleophilic Addition | Alcohol | researchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization of Fluoroacetate Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for probing the chemical environment of specific atomic nuclei. In the context of magnesium fluoroacetate (B1212596), both ¹⁹F and ¹³C NMR play pivotal roles in tracking its metabolic journey and understanding its interactions.

The fluorine-19 (¹⁹F) nucleus is exceptionally well-suited for NMR studies due to its 100% natural abundance and high sensitivity, which is approximately 83% that of the proton (¹H) nucleus. scholaris.ca This inherent sensitivity allows for the detection of fluorinated compounds at low concentrations within complex biological matrices. scholaris.cascholaris.ca

¹⁹F NMR spectroscopy provides a direct and non-destructive method to monitor the fate of the fluoroacetate ion (FCH₂COO⁻) and its metabolites. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, enabling the differentiation between the parent compound and its degradation products. scholaris.ca For instance, the enzymatic defluorination of fluoroacetate, a key step in its breakdown, results in the release of a free fluoride (B91410) ion (F⁻), which can be readily detected and quantified by ¹⁹F NMR due to its distinct chemical shift. oup.comnih.gov

Studies utilizing ¹⁹F NMR have successfully tracked the accumulation of fluoroacetate and the subsequent appearance of fluoride ions in various biological samples, including urine and kidney tissues of rats and mice administered with fluoroacetate. nih.govacs.org This technique has also been instrumental in observing the degradation of fluoroacetate by microbial consortia, where the stoichiometric release of fluoride corresponding to the breakdown of fluoroacetate was confirmed. oup.com Furthermore, ¹⁹F NMR has been employed to identify other fluorinated metabolites, such as fluorocitrate, which is formed through the "lethal synthesis" pathway. nih.govnih.gov

| Application of ¹⁹F NMR | Key Findings | References |

| Tracking Fluoroacetate Metabolism | Detection of fluoroacetate and its metabolites (e.g., fluoride ion, fluorocitrate) in biological samples. | nih.govacs.org |

| Monitoring Microbial Degradation | Confirmation of stoichiometric fluoride release during fluoroacetate breakdown by bacteria. | oup.com |

| Identifying Novel Metabolites | Observation of previously unreported metabolites of fluorinated compounds. | nih.gov |

To gain deeper insights into the metabolic pathways involving fluoroacetate, stable isotope labeling, particularly with carbon-13 (¹³C), is employed in conjunction with NMR spectroscopy. By introducing ¹³C-labeled fluoroacetate into a biological system, researchers can trace the path of the carbon atoms as the molecule is metabolized.

The use of [2-¹³C]-, [1,2-¹³C]-, and [1,2-¹⁴C]fluoroacetate has revealed a complex mixture of urinary metabolites in rats and mice. nih.gov ¹³C NMR analysis of bile from animals treated with [2-¹³C]fluoroacetate has shown the presence of S-(carboxymethyl)glutathione, indicating a conjugation pathway. acs.org This powerful technique allows for the elucidation of metabolic networks and the identification of specific enzymatic reactions involved in the transformation of fluoroacetate. nih.govnih.gov

Combining ¹³C labeling with ¹⁹F NMR provides a dual-pronged approach to comprehensively map the metabolic fate of fluoroacetate. This combination allows for the simultaneous tracking of both the fluorine atom and the carbon backbone of the molecule, offering a more complete picture of its biotransformation. nih.govsigmaaldrich.com For example, ¹³C NMR spectra of urine from animals treated with fluoroacetate have shown elevated levels of citrate (B86180) and glucose, consistent with the disruption of the tricarboxylic acid (TCA) cycle. acs.org

| Isotopic Tracer | Metabolic Pathway Investigated | Key Metabolites Identified | References |

| [2-¹³C]fluoroacetate | Conjugation Pathway | S-(carboxymethyl)glutathione | acs.org |

| [¹³C]fluoroacetate | Tricarboxylic Acid (TCA) Cycle Disruption | Elevated Citrate and Glucose | acs.org |

X-ray Crystallography of Fluoroacetate-Enzyme Complexes

X-ray crystallography is an indispensable technique for determining the three-dimensional atomic structure of molecules, including complex biological macromolecules like enzymes. By analyzing the diffraction pattern of X-rays passing through a crystal of a substance, scientists can construct a detailed model of its molecular architecture.

Fluoroacetate dehalogenase is a key enzyme that catalyzes the hydrolytic cleavage of the highly stable carbon-fluorine (C-F) bond in fluoroacetate, producing glycolate (B3277807) and a fluoride ion. nih.govasm.org Understanding how this enzyme achieves such a remarkable feat is of significant scientific interest.

X-ray crystallographic studies of fluoroacetate dehalogenase from various microbial sources, such as Burkholderia sp. FA1 and Rhodopseudomonas palustris, have provided invaluable insights into its structure and function. nih.govresearchgate.netresearchgate.net These studies have revealed that the enzyme typically exists as a homodimer and belongs to the α/β hydrolase superfamily. nih.govnih.gov The crystal structures have precisely mapped the active site, identifying the key amino acid residues involved in substrate binding and catalysis. nih.govnih.gov

For instance, in the dehalogenase from Burkholderia sp. FA1, the active site is composed of residues from both the core and cap domains of the enzyme. nih.gov The catalytic triad (B1167595), essential for the hydrolytic activity, has been identified as Asp104, His271, and Asp128, with Asp104 acting as the catalytic nucleophile. nih.govnih.gov The binding pocket for the fluoroacetate substrate is lined with specific residues that interact with the substrate, holding it in the correct orientation for the enzymatic reaction. nih.govresearchgate.net

A high-resolution crystal structure of a mutant of this enzyme complexed with fluoroacetate has been determined at 1.2 Å, providing a detailed view of the substrate within the active site. researchgate.netnih.govrcsb.org These structural data are crucial for understanding the high substrate specificity of the enzyme. researchgate.netnih.gov

| Enzyme Source | Resolution | Key Active Site Residues | References |

| Burkholderia sp. FA1 | 1.5 Å | Asp104, His271, Asp128, Trp150 | nih.gov |

| Burkholderia sp. FA1 (D104A mutant) | 1.2 Å | Arg108 | researchgate.netnih.govrcsb.org |

| Rhodopseudomonas palustris | 1.15-1.80 Å | Asp110 | researchgate.netrcsb.org |

The binding of fluoroacetate to the active site of dehalogenase is not a static process. The enzyme and substrate can undergo conformational changes that are critical for catalysis. X-ray crystallography, sometimes in combination with other techniques like fluorescence spectroscopy and computational modeling, allows for the analysis of these conformations. researchgate.netnih.gov

Studies have shown that the orientation and conformation of the bound fluoroacetate can differ between different enzyme mutants and species. researchgate.netnih.gov In a stable, but unreactive conformation, the fluorine atom of the substrate is oriented towards a specific arginine residue (Arg108 in Burkholderia sp. FA1). researchgate.netnih.govrcsb.org For the cleavage of the C-F bond to occur, the substrate must adopt a "near attack conformation" (NAC). researchgate.netnih.gov This reactive conformation is achieved through a conformational change within the active site, which positions the substrate optimally for the SN2 displacement of the fluoride ion. researchgate.netnih.govrcsb.org The activation energy for this reaction is significantly reduced due to the formation of hydrogen bonds between the leaving fluorine atom and surrounding amino acid residues. researchgate.netnih.govrcsb.org

The structural asymmetry between the subunits of the homodimeric enzyme has also been observed to become more pronounced during catalysis. scholaris.ca This suggests a cooperative mechanism between the subunits. Furthermore, NMR studies have indicated the presence of a secondary binding site, which was later confirmed by crystal structures. scholaris.ca

Mass Spectrometry for Structural Confirmation and Degradation Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for confirming the structure of compounds and identifying unknown substances, including metabolic products.

In the context of fluoroacetate, mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to confirm its presence and quantify its concentration in various samples. nih.govnju.edu.cnthermofisher.com The technique is highly selective, as it can be set to monitor for the specific mass-to-charge ratio of the fluoroacetate anion. thermofisher.com The use of tandem mass spectrometry (MS/MS) provides even greater confidence in identification by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov

LC-MS/MS methods have been developed for the rapid and robust analysis of fluoroacetate in drinking water, with detection limits in the low microgram-per-liter range. nih.gov Mass spectrometry has also been crucial in identifying degradation products of fluoroacetate. For example, in a study on the degradation of sodium fluoroacetate in soil, LC-MS was used to identify hydroxyacetic acid as a major metabolite. researchgate.netpsu.edu High-resolution mass spectrometry has also been employed to detect the enzymatic degradation of difluoroacetate (B1230586) to glyoxylate (B1226380) by fluoroacetate dehalogenase. acs.org

| Analytical Technique | Application | Key Findings | References |

| LC-MS/MS | Quantification in Water | Detection limits of 0.4 µg/L. | nih.gov |

| GC-MS | Identification in Biological Fluids | Detection of fluoroacetamide (B1672904) in blood and urine. | nju.edu.cn |

| LC-MS | Identification of Degradation Products | Identification of hydroxyacetic acid in soil. | researchgate.netpsu.edu |

| High-Resolution MS | Enzymatic Degradation Studies | Detection of glyoxylate from difluoroacetate. | acs.org |

High-Resolution Mass Spectrometry for Metabolite Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the characterization of metabolites due to its ability to determine the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. core.ac.uk This precision allows for the calculation of a unique elemental formula for a detected signal, as each formula has a distinct exact mass based on the mass defects of its constituent isotopes. core.ac.uk In the context of fluoroacetate metabolism, the primary transformation is the biochemical conversion of fluoroacetate into fluorocitrate, a process sometimes referred to as "lethal synthesis". mdpi.comsurfacesciencewestern.comresearchgate.net

HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can differentiate between ions with the same nominal mass but different elemental compositions. core.ac.ukgoogle.com This capability is crucial for identifying metabolites in complex biological matrices. rsc.org For instance, HRMS can unambiguously identify the presence of fluorocitrate in a sample by measuring its exact mass, distinguishing it from the parent compound, fluoroacetate, and other endogenous metabolites. This provides definitive evidence of the metabolic pathway.

The table below illustrates the theoretical exact masses for fluoroacetate and its key metabolite, fluorocitrate. The ability of HRMS to measure masses to several decimal places is essential for this type of characterization.

Table 1: Theoretical Exact Masses of Fluoroacetate and its Metabolite

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

| Fluoroacetic Acid | C₂H₃FO₂ | 78.01445 |

| Fluoroacetate Anion | C₂H₂FO₂⁻ | 77.00668 |

| Fluorocitric Acid | C₆H₇FO₇ | 210.01763 |

| Fluorocitrate Anion | C₆H₄FO₇³⁻ | 207.00000 |

This table presents the calculated exact masses for the specified molecules and their ionic forms, demonstrating the level of precision required for HRMS-based metabolite identification.

Selected Ion Monitoring (SIM) for Targeted Structural Analysis

Selected Ion Monitoring (SIM) is a highly sensitive and selective mode of operation for mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). cdnsciencepub.comwikipedia.org Instead of scanning a full range of masses, the mass spectrometer is programmed to detect only a few specific m/z values corresponding to the characteristic ions of a target analyte. wikipedia.org This targeted approach significantly enhances the signal-to-noise ratio, allowing for the reliable identification and quantification of compounds at trace levels. cdnsciencepub.comresearchgate.net

The analysis of fluoroacetate by GC-MS often requires a derivatization step, such as ethylation, to increase the compound's volatility. libretexts.orgresearchgate.net In a typical SIM method for fluoroacetate, specific ions of the derivatized or underivatized compound are monitored. For example, when analyzing fluoroacetate directly by LC-MS, the deprotonated molecular ion at m/z 77.0 is often selected. wikipedia.org The combination of a specific chromatographic retention time and the detection of one or more characteristic ions provides high confidence in the identification of the analyte. cdnsciencepub.com

The following table lists key ions that are typically monitored in SIM-based analysis of fluoroacetate and its ethyl ester derivative.

Table 2: Characteristic Ions for Selected Ion Monitoring (SIM) of Fluoroacetate

| Analyte | Ionization Mode | Characteristic Ion (m/z) | Notes |

| Fluoroacetate Anion | Negative ESI | 77.0 | Deprotonated molecular ion [M-H]⁻. wikipedia.org |

| Ethyl Fluoroacetate | GC-MS (EI) | 106.0 | Molecular ion [M]⁺. |

| Ethyl Fluoroacetate | GC-MS (EI) | 79.0 | Fragment ion corresponding to [CH₂FCOO]⁺. |

| Ethyl Fluoroacetate | GC-MS (EI) | 45.0 | Fragment ion corresponding to [OC₂H₅]⁺. |

This interactive table details the specific mass-to-charge ratios used in SIM methods to achieve sensitive and selective detection of fluoroacetate.

Vibrational Spectroscopy for Molecular Structure and Bonding Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides detailed information about the molecular structure and chemical bonding within a compound. renishaw.com These techniques are complementary and probe the vibrational modes of molecules. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from molecular vibrations that involve a change in polarizability. researchgate.net

In the context of magnesium fluoroacetate, vibrational spectroscopy can be used to characterize the key functional groups and the coordination between the magnesium ion and the fluoroacetate ligand.

C-F Bond: The carbon-fluorine bond gives rise to a strong stretching vibration in the IR spectrum, typically found in the 1000–1360 cm⁻¹ region. researchgate.net The exact position is sensitive to the surrounding molecular structure.

Carboxylate Group (COO⁻): The carboxylate group has two characteristic stretching vibrations: an asymmetric stretch (νₐₛ(COO⁻)) and a symmetric stretch (νₛ(COO⁻)). The positions of these bands and the separation between them (Δν = νₐₛ - νₛ) are highly indicative of the coordination mode of the carboxylate ligand to the metal ion (e.g., monodentate, bidentate chelating, or bridging). mdpi.com

Mg-O Bond: The interaction between the magnesium cation and the oxygen atoms of the carboxylate group would be expected to appear as low-frequency vibrational modes, typically below 600 cm⁻¹. Raman spectroscopy is particularly useful for observing such metal-ligand vibrations. researchgate.net

By analyzing the vibrational spectra of this compound and comparing them to related compounds, such as magnesium acetate (B1210297) or other metal fluoroacetates, a detailed picture of its molecular structure and the nature of the ionic and covalent bonding can be established. cdnsciencepub.comrenishaw.com

The table below summarizes the expected vibrational modes for this compound and their typical frequency ranges.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method | Notes |

| Asymmetric COO⁻ Stretch | ~1550 - 1650 | IR, Raman | Position is sensitive to coordination with Mg²⁺. |

| Symmetric COO⁻ Stretch | ~1400 - 1450 | IR, Raman | Position is sensitive to coordination with Mg²⁺. |

| C-F Stretch | ~1000 - 1360 | IR (strong) | Characteristic strong absorption for organofluorine compounds. researchgate.net |

| C-C Stretch | ~900 - 950 | IR, Raman | Skeletal vibration of the acetate backbone. |

| Mg-O Stretch | < 600 | Raman | Represents the metal-ligand bond vibration. |

This table outlines the principal vibrational modes and their expected spectral regions for the structural analysis of this compound.

Computational and Theoretical Investigations of Fluoroacetate Reaction Dynamics

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid QM/MM methods are particularly well-suited for studying enzymatic reactions involving fluoroacetate (B1212596). In this approach, the chemically active region, such as the substrate and key active site residues, is treated with quantum mechanics (QM) to accurately describe bond-breaking and bond-forming events. The remainder of the enzyme and the surrounding solvent are modeled using molecular mechanics (MM), providing a computationally efficient representation of the larger environment. nih.govsci-hub.se

QM/MM simulations have been instrumental in detailing the catalytic mechanism of fluoroacetate dehalogenase (FAcD), an enzyme capable of cleaving the highly stable carbon-fluorine (C-F) bond. nih.govacs.org Studies have shown that the enzymatic transformation of fluoroacetate involves multiple elementary steps. nih.govacs.org One proposed mechanism involves a two-step process initiated by an S(_N)2 reaction, where an aspartate residue in the active site acts as a nucleophile, attacking the carbon atom bonded to fluorine. This is followed by a hydrolysis step that releases glycolate (B3277807). nih.gov

The simulations highlight the importance of specific amino acid residues in the active site, such as Arg111, Arg114, His155, Trp156, and Tyr219, in stabilizing the transition state of the C-F bond cleavage. rsc.orgchem960.com Electrostatic analysis has also underscored the roles of His109, Asp134, Lys181, and His280 in the defluorination process. rsc.orgchem960.com Furthermore, QM/MM studies suggest that selective protonation of the fluoroacetate substrate can catalyze the reaction by reducing the energy barrier for the necessary structural and electronic reorganization. nih.gov

Key Residues in Fluoroacetate Dehalogenase Active Site Involved in C-F Bond Cleavage:

| Residue | Postulated Role |

|---|---|

| Aspartate | Acts as the catalytic nucleophile. nih.gov |

| Arginine (e.g., Arg111, Arg114) | Stabilizes the transition state. rsc.orgchem960.com |

| Histidine (e.g., His155) | Participates in the catalytic mechanism. rsc.orgchem960.com |

| Tryptophan (e.g., Trp156) | Contributes to substrate binding and catalysis. rsc.orgchem960.com |

A significant contribution of QM/MM simulations is the identification of the rate-determining step in the enzymatic degradation of fluoroacetate. For the natural substrate fluoroacetate in fluoroacetate dehalogenase, studies have proposed that the nucleophilic attack by an aspartate residue is the rate-limiting step. nih.govacs.org However, for related substrates like difluoroacetate (B1230586) and trifluoroacetate, the C-F bond activation itself becomes the rate-determining step. nih.govacs.org This shift in the rate-limiting step highlights the subtle electronic effects that govern the enzymatic reaction and the enzyme's specificity.

The enzymatic transformation of fluoroacetate by fluoroacetate dehalogenase is proposed to occur in four main steps:

C-F bond activation

Nucleophilic attack

C-O bond cleavage

Molecular Dynamics (MD) Simulations of Fluoroacetate Interactions

Molecular dynamics simulations provide a powerful means to explore the dynamic behavior of fluoroacetate within the confines of an enzyme's active site. By simulating the motions of atoms over time, MD can reveal crucial information about substrate binding, conformational changes, and the factors governing molecular recognition.

MD simulations have been employed to study the binding of fluoroacetate and its analogs to enzymes like fluoroacetate dehalogenase and fluoroacetyl-CoA thioesterase (FlK). acs.orgisef.net These simulations show that upon substrate binding, local conformational changes can occur within the enzyme's active site to accommodate the substrate and position it optimally for catalysis. nih.gov For instance, in fluoroacetate dehalogenase, tryptophan residues in the active site (Trp156 and Trp185) are involved in substrate binding and undergo conformational restriction. The binding of the substrate can also induce allosteric responses, leading to dynamic changes in other parts of the enzyme. In the case of FlK, a hydrophobic loop shows conformational changes upon binding of fluoroacetyl-CoA. nih.gov

The high specificity of enzymes for fluoroacetate over structurally similar molecules, such as acetate (B1210297), has been a subject of intense investigation. The fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya exhibits a remarkable 106-fold preference for fluoroacetyl-CoA over acetyl-CoA. nih.govnih.govacs.org Computational and experimental studies suggest that this high level of discrimination arises from a combination of factors. The enzyme takes advantage of the unique properties of the fluorine atom to enhance the reaction rate. nih.govnih.gov This selectivity is not solely due to the increased polarization from the electronegative fluorine but also involves specific molecular recognition of the fluorine atom during both the formation and breakdown of the acyl-enzyme intermediate. nih.govnih.gov

Thermodynamic studies combined with simulations indicate that the recognition of fluorine in the FlK active site is entropically driven, primarily through interactions with a hydrophobic residue, Phe-36. pnas.org This residue is part of a "lid" structure that covers the active site and plays a crucial role in substrate binding and specificity. pnas.orgacs.org

Factors Contributing to Fluoroacetate Specificity in FlK:

| Factor | Description |

|---|---|

| Enhanced Reactivity | The electronegative fluorine atom enhances the reaction rate. nih.govnih.gov |

| Molecular Recognition | Specific interactions with the fluorine atom in the active site. nih.govnih.gov |

| Entropic Driving Force | Favorable entropy change upon binding, mediated by hydrophobic interactions (e.g., with Phe-36). pnas.org |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. mpg.de In the context of fluoroacetate, DFT calculations can provide detailed information about its geometry, electronic properties, and reactivity. These calculations have been used to model the S(_N)2 initiation reaction in fluoroacetate dehalogenation, with a propionate (B1217596) anion serving as a model for the attacking aspartate residue. nih.gov

DFT studies reveal that the selective protonation of the substrate can catalyze the reaction by lowering the activation energy. nih.gov The analysis of the reaction electronic flux, a concept derived from DFT, helps to identify and characterize the electronic activity that drives the reaction. nih.gov Furthermore, the reaction energy is influenced by the degree of stabilization of the fluoride (B91410) anion that is formed after the S(_N)2 reaction. nih.gov

Bioinformatics and Enzyme Engineering Computational Strategies

Bioinformatics approaches, particularly electrostatic analyses, have proven valuable in identifying potential mutation hotspots within dehalogenases to enhance their catalytic efficiency and substrate specificity acs.orgnih.gov. By analyzing the electrostatic environment of the active site, researchers can pinpoint amino acid residues that play a crucial role in substrate binding, transition state stabilization, and product release.

One computational study employed an amino acid electrostatic analysis method to screen for residues that could be mutated to improve the conversion of fluorinated substrates acs.orgnih.gov. This analysis highlighted the importance of several residues beyond the immediate catalytic triad (B1167595). For the defluorination process, residues such as His109, Asp134, Lys181, and His280 were identified as having a significant electrostatic influence, in addition to the well-characterized residues Arg111, Arg114, His155, Trp156, and Tyr219 rsc.orgresearchgate.net. These residues represent promising targets for site-directed mutagenesis to modulate the enzyme's activity.

The identification of these mutational hotspots provides a roadmap for rational enzyme engineering. By targeting these specific locations, it is possible to fine-tune the electrostatic landscape of the active site to better accommodate different substrates or to lower the activation energy of the reaction.

| Residue | Potential Role in Catalysis | Identification Method |

|---|---|---|

| His109 | Electrostatic influence on defluorination | Electrostatic Analysis |

| Asp134 | Electrostatic influence on defluorination | Electrostatic Analysis |

| Lys181 | Electrostatic influence on defluorination | Electrostatic Analysis |

| His280 | Electrostatic influence on defluorination | Electrostatic Analysis |

| His155 | Binding pocket amino acid | Structure-Energy Relationship |

| Trp156 | Binding pocket amino acid | Structure-Energy Relationship |

| Tyr219 | Binding pocket amino acid | Structure-Energy Relationship |

The insights gained from computational and theoretical investigations are directly applicable to the rational design of more efficient and versatile dehalogenases for bioremediation purposes. A comprehensive understanding of the catalytic mechanism is fundamental to any rational enzyme engineering strategy acs.orgnih.gov.

In silico calculations and semi-rational mutagenesis have been successfully employed to improve the performance of fluoroacetate dehalogenase. For instance, one study focused on engineering the residue W185 of fluoroacetate dehalogenase RPA1163. By mutating this residue to alanine, serine, threonine, or asparagine, they achieved significantly improved performance in the kinetic resolution of α-fluorocarboxylic acids acs.org. The W185N and W185T mutants were particularly effective, and in silico calculations helped to elucidate the structural basis for these improvements acs.org.

Another rational design strategy proposes the mutation of binding pocket amino acids, such as His155, Trp156, and Tyr219, to smaller proton donor amino acids like serine, threonine, cysteine, or asparagine. This approach is suggested to potentially increase the efficiency of the enzyme towards dechlorination and debromination by altering the steric and electronic properties of the active site to better accommodate larger halogen atoms nih.gov. These examples demonstrate the power of combining computational modeling with experimental protein engineering to develop novel biocatalysts for the degradation of halogenated environmental pollutants.

Biochemical Insights into Fluoroacetate: Enzymatic Dehalogenation and Metabolic Inhibition

This article explores the molecular interactions of magnesium fluoroacetate, focusing on two key biochemical processes: its degradation by the enzyme fluoroacetate dehalogenase and its toxic mechanism involving the inhibition of aconitase, a critical enzyme in the citric acid cycle.

Environmental Transformation and Bioremediation Studies of Fluoroacetate

Microbial Degradation Pathways in Soil and Aquatic Environments

The biodegradation of fluoroacetate (B1212596) is primarily carried out by a diverse range of microorganisms that possess the enzymatic machinery to cleave the highly stable carbon-fluorine bond.

A variety of microorganisms capable of degrading fluoroacetate have been isolated from both soil and water. These include several genera of bacteria and fungi. In soil environments, bacteria such as Pseudomonas, and the common soil fungus Fusarium solani, have been identified as key players in the degradation of sodium monofluoroacetate. Studies in Central Australia have isolated twenty-four different fluoroacetate-degrading microorganisms, encompassing seven bacterial genera (Acinetobacter, Arthrobacter, Aureobacterium, Bacillus, Pseudomonas, Weeksella, and Streptomyces) and four fungal genera (Aspergillus, Fusarium, Cryptococcus, and Penicillium).

More recent research in Brazil has expanded this list, identifying several other bacterial genera with the ability to degrade sodium fluoroacetate, including Paenibacillus, Burkholderia, Cupriavidus, Staphylococcus, Ancylobacter, Ralstonia, and Stenotrophomonas. From the rumen of goats, researchers have isolated Pigmentiphaga kullae and Ancylobacter dichloromethanicus, which also demonstrated the ability to degrade sodium fluoroacetate. A bacterium belonging to the phylum Synergistetes, designated as strain MFA1, has been isolated from the bovine rumen and is capable of metabolizing fluoroacetate under anaerobic conditions.

Table 1: Examples of Fluoroacetate-Degrading Microorganisms

| Kingdom | Phylum/Division | Genus | Environment |

|---|---|---|---|

| Bacteria | Proteobacteria | Pseudomonas | Soil, Aquatic |

| Bacteria | Proteobacteria | Burkholderia | Soil |

| Bacteria | Proteobacteria | Cupriavidus | Soil |

| Bacteria | Proteobacteria | Ralstonia | Soil |

| Bacteria | Proteobacteria | Stenotrophomonas | Soil |

| Bacteria | Proteobacteria | Acinetobacter | Soil |

| Bacteria | Proteobacteria | Weeksella | Soil |

| Bacteria | Firmicutes | Bacillus | Soil |

| Bacteria | Firmicutes | Paenibacillus | Soil |

| Bacteria | Firmicutes | Staphylococcus | Soil |

| Bacteria | Actinobacteria | Arthrobacter | Soil |

| Bacteria | Actinobacteria | Aureobacterium | Soil |

| Bacteria | Actinobacteria | Streptomyces | Soil |

| Bacteria | Proteobacteria | Ancylobacter | Soil, Rumen |

| Bacteria | Proteobacteria | Pigmentiphaga | Rumen |

| Bacteria | Synergistetes | Unspecified (Strain MFA1) | Rumen |

| Fungi | Ascomycota | Aspergillus | Soil |

| Fungi | Ascomycota | Fusarium | Soil |

| Fungi | Ascomycota | Penicillium | Soil |

| Fungi | Basidiomycota | Cryptococcus | Soil |

The key to microbial degradation of fluoroacetate lies in the enzymatic cleavage of the carbon-fluorine bond. This is primarily accomplished by a class of enzymes known as haloacetate halidohydrolases, or more specifically, fluoroacetate dehalogenases. These enzymes catalyze the hydrolytic defluorination of fluoroacetate, which yields glycolate (B3277807) and a fluoride (B91410) ion.

The mechanism of fluoroacetate dehalogenase has been extensively studied in organisms like Burkholderia sp. strain FA1. The process involves a nucleophilic attack on the carbon atom of the fluoroacetate molecule, leading to the breaking of the C-F bond. The enzyme fluoroacetate dehalogenase FA1 (Fac-Dex FA1) from Burkholderia sp. has been characterized as a dimer. Other dehalogenases, such as haloacid dehalogenase hydrolase, haloacid dehalogenase-like hydrolase, and 2-haloalkanoic acid dehalogenase, are also implicated in the degradation of fluoroacetate in various bacterial species. Some fluoroacetate dehalogenases have been shown to degrade other halogenated compounds like chloroacetate, bromoacetate, and iodoacetate. The final product of the enzymatic defluorination of difluoroacetate (B1230586) has been identified as glyoxylate (B1226380).

The rate of fluoroacetate biodegradation is significantly influenced by environmental factors, most notably temperature. Soil microcosm studies have demonstrated that temperature is a dominant factor affecting the degradation rate, more so than soil type or moisture content. The degradation half-life (DT50) of sodium fluoroacetate in soil increases as the temperature decreases. At 20°C, the DT50 ranges from 6 to 8 days. This increases to 10 to 21 days at 10°C, and further to 22 to 43 days at 5°C.

The degradation process involves the microbial transformation of fluoroacetate into hydroxyacetic acid and subsequent mineralization to carbon dioxide. In laboratory cultures of fluoroacetate-degrading bacteria, complete defluorination of a 20 mmol L⁻¹ solution of sodium fluoroacetate was observed within 32 hours. The rate of degradation can also be influenced by the initial concentration of the compound. For instance, the degradation of gaseous ethyl acetate (B1210297) by micro-nano bubbles showed that the degradation extent first increased and then decreased with an increase in the initial concentration. While specific studies on the effect of pH on magnesium fluoroacetate degradation are limited, the defluorination process of other fluorinated compounds has been shown to be strongly affected by pH, with lower pH levels potentially inhibiting enzymatic activity.

Table 2: Effect of Temperature on the Half-life (DT50) of Sodium Fluoroacetate in Soil

| Temperature (°C) | Half-life (DT50) in Days |

|---|---|

| 20 | 6 - 8 |

| 10 | 10 - 21 |

| 5 | 22 - 43 |

Role of Aquatic Plants in Fluoroacetate Degradation

In aquatic environments, the presence of aquatic plants can significantly enhance the degradation of fluoroacetate. Studies have shown that in aquaria containing aquatic plants and invertebrates, the concentration of 1080 (sodium monofluoroacetate) declined by approximately 70% in 24 hours and was below detectable levels after 100 hours. The rate of degradation is positively correlated with temperature and is further accelerated in the presence of both aquatic plants and microorganisms. In the absence of plant material, the elimination of 1080 from water is not observed, highlighting the crucial role of aquatic flora in its degradation.

Assessment of Fluoroacetate Leaching and Persistence in Soil Matrices

Sodium monofluoroacetate is highly soluble in water, which gives it the potential to leach through the soil profile. However, its persistence in soil is generally low due to rapid microbial degradation. Residues from uneaten baits leach into the soil where they are broken down into non-toxic metabolites by soil microorganisms. The rate of degradation, as mentioned earlier, is heavily dependent on temperature. While undegraded fluoroacetate is considered mobile and could potentially reach groundwater, its rapid breakdown mitigates this risk. The leaching behavior of fluorinated compounds can vary depending on their chain length and the soil type.

Strategies for Environmental Decontamination and Remediation

Bioremediation is a promising strategy for the decontamination of environments contaminated with fluoroacetate. This approach primarily relies on the use of microorganisms that can degrade the compound. The isolation and characterization of various fluoroacetate-degrading bacteria and fungi provide a basis for developing bioaugmentation strategies, where these microorganisms are introduced into contaminated sites to enhance the degradation rate.

Furthermore, the enzymes responsible for defluorination, such as fluoroacetate dehalogenase, are of significant interest for bioremediation applications. Understanding the genetic basis of these enzymes could lead to the development of genetically engineered microorganisms with enhanced degradation capabilities. These engineered microbes could potentially be used to detoxify fluoroacetate in various environmental settings. Phytoremediation, using plants to remove or degrade contaminants, could also be a viable strategy, given the observed role of aquatic plants in accelerating fluoroacetate breakdown.

Development of Genetically Engineered Microorganisms for Bioremediation

The isolation of naturally occurring microorganisms capable of degrading fluoroacetate has paved the way for the development of genetically engineered microorganisms (GEMs) with enhanced bioremediation capabilities. nih.govresearchgate.net The core strategy involves identifying the genes responsible for C-F bond cleavage in wild-type bacteria and transferring them into a host organism that is more suitable for specific environmental applications or has a higher survival rate. nih.govoup.com

A notable example of this approach is the genetic modification of the rumen bacterium Butyrivibrio fibrisolvens. Researchers successfully transferred the fluoroacetate dehalogenase gene (delH1) from Delftia acidovorans into B. fibrisolvens. nih.gov The resulting recombinant bacteria demonstrated the ability to actively dehalogenate fluoroacetate in laboratory settings. The goal of such research is to create engineered bacteria that can colonize the rumen of livestock and detoxify fluoroacetate ingested from poisonous plants, thereby protecting the animals. nih.govnih.gov

While the direct application of GEMs for remediating environmental pollutants like oil spills and industrial solvents is well-established, their use for fluoroacetate degradation is still largely in the experimental phase. nih.gov Concerns regarding the release and stability of GEMs in the environment have so far limited the widespread application of this technology. nih.gov However, the potential for using genes from newly discovered fluoroacetate-degrading bacteria, such as those from the phylum Synergistetes, offers promising avenues for future engineering of robust strains for bioremediation. nih.govoup.com

Adaptive evolution is another strategy being explored to improve the efficacy of engineered strains. Studies have shown that when GEMs expressing defluorinases are cultured with organofluorine compounds, they can adapt to the fluoride stress generated by the degradation process. This adaptation can lead to a more balanced metabolic pathway, optimizing the rate of defluorination while minimizing cellular toxicity from fluoride release. nih.gov

Table 1: Examples of Microorganisms in Fluoroacetate Bioremediation Research

| Microorganism | Role in Research | Key Findings |

|---|---|---|

| Delftia acidovorans | Source of dehalogenase gene (delH1) | Its gene was used to engineer other bacteria for fluoroacetate degradation. nih.gov |

| Butyrivibrio fibrisolvens | Host for genetic engineering | Successfully expressed the delH1 gene and demonstrated dehalogenation of fluoroacetate in vitro. nih.gov |

| Pseudomonas sp. | Natural degradation | Soil bacteria capable of utilizing fluoroacetate as a carbon source. semanticscholar.orgdoc.govt.nz |

| Fusarium solani | Natural degradation | A common soil fungus that can break down fluoroacetate. doc.govt.nzwikipedia.org |

| Synergistetes phylum (e.g., strain MFA1) | Anaerobic degradation | A native rumen bacterium that can anaerobically degrade fluoroacetate to fluoride and acetate. nih.govoup.com |

Enzyme-Based Approaches for C-F Bond Cleavage in Fluorochemicals

Central to the bioremediation of fluoroacetate is the enzymatic cleavage of the C-F bond, a reaction catalyzed by enzymes known as dehalogenases. researchgate.net These enzymes are considered promising biocatalysts for bioremediation and greener chemical synthesis because they can break the highly stable C-F bond under mild physiological conditions without the need for cofactors. bangor.ac.ukbangor.ac.uk

Fluoroacetate dehalogenases (FADs) are a key group of hydrolytic dehalogenases that have been extensively studied. researchgate.net A well-characterized example is the enzyme RPA1163 from Rhodopseudomonas palustris. bangor.ac.ukbangor.ac.uk Structural and mechanistic studies of FADs have revealed a conserved catalytic triad (B1167595) of amino acids (Asp-His-Asp) that is crucial for their function. acs.org

The catalytic mechanism for monofluorinated compounds like fluoroacetate generally involves a four-step process:

C-F Bond Activation: The enzyme's active site interacts with the substrate, preparing the C-F bond for cleavage. acs.org

Nucleophilic Attack: An aspartate residue in the catalytic triad acts as a nucleophile, attacking the carbon atom of the C-F bond in an SN2 reaction. This displaces the fluoride ion. bangor.ac.ukacs.org

C-O Bond Cleavage: The attack forms a glycolyl-enzyme ester intermediate. bangor.ac.uk

Proton Transfer/Hydrolysis: A water molecule, activated by a histidine residue in the triad, hydrolyzes the intermediate, releasing the final product (glycolate) and regenerating the enzyme. bangor.ac.ukacs.org

For fluoroacetate, the nucleophilic attack is considered the rate-determining step. However, for more fluorinated compounds like difluoroacetate, the initial C-F bond activation becomes the rate-limiting step. acs.org

Research has demonstrated that some FADs exhibit considerable substrate promiscuity, meaning they can act on a range of fluorinated compounds. For instance, several microbial FADs have shown significant activity against difluoroacetate, converting it completely to glyoxylic acid. bangor.ac.ukbangor.ac.uk Enzymes like DeHa2 and DeHa4 from Delftia acidovorans have also been identified with activity toward both mono- and difluoroacetate. acs.org This broad substrate scope is highly desirable for practical applications in remediating environments contaminated with various fluorochemicals. bangor.ac.uk The discovery of defluorinating enzymes in unexpected places, such as the human gut microbiota, further expands the known enzymatic diversity for potential C-F bond cleavage applications. pnas.org

Table 2: Characterized Dehalogenase Enzymes for Fluoroacetate Degradation

| Enzyme | Source Organism | Substrates | Key Mechanistic Feature |

|---|---|---|---|

| Fluoroacetate Dehalogenase (FAcD) | Burkholderia sp. | Fluoroacetate, Chloroacetate | Catalytic triad (Asp-His-Asp) facilitates nucleophilic attack. researchgate.netacs.org |

| RPA1163 | Rhodopseudomonas palustris | Fluoroacetate, Difluoroacetate, other bulky substrates | Employs a conserved Asp-His-Asp catalytic triad. bangor.ac.ukbangor.ac.uk |

| DeHa2 (Haloacid dehalogenase) | Delftia acidovorans | Monofluoroacetate, Difluoroacetate | Loses catalytic activity under acidic conditions. acs.org |

| DeHa4 (Fluoroacetate dehalogenase) | Delftia acidovorans | Monofluoroacetate, Difluoroacetate | Demonstrates a low pH optimum compared to DeHa2. acs.org |

Sophisticated Analytical Techniques and Detection Strategies for Fluoroacetate Species

Chromatographic Methodologies

Chromatography is a cornerstone of fluoroacetate (B1212596) analysis, enabling the separation of the analyte from potentially interfering substances present in the sample matrix. High-performance liquid chromatography, gas chromatography, and ion chromatography are all utilized, each with specific advantages depending on the analytical requirements.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of fluoroacetate, offering various separation modes. Reverse-phase (RP) HPLC is a common approach for analyzing sodium fluoroacetate. sielc.com For instance, a method using a Newcrom R1 HPLC column with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid can be employed. sielc.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another mode used for the separation of polar compounds like fluoroacetate. This technique has been successfully applied to detect sodium fluoroacetate in complex matrices such as milk and infant formula, using a HILIC column in normal phase mode. sciex.com

A specialized HPLC method known as Bridge Ion Separation Technology (BIST™) has been developed for the separation of fluoroacetic acid and its fluorinated analogs. researchgate.netsielc.com This technique utilizes a multi-charged positive buffer to link the negatively-charged fluoroacetate anions to a negatively-charged cation-exchange column surface, a concept that challenges conventional chromatographic wisdom. researchgate.net

| Parameter | HPLC Method 1 (Reverse Phase) | HPLC Method 2 (HILIC) | HPLC Method 3 (BIST™) |

| Column | Newcrom R1 sielc.com | HILIC Column sciex.com | BIST™ A+ (cation-exchange) researchgate.net |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com | Acetonitrile-based sciex.com | Organic solvent (e.g., MeCN) with a multi-charged positive buffer (e.g., TMDAP) researchgate.net |

| Detection | UV, MS sielc.com | MS/MS sciex.com | Conductivity Detector researchgate.net |

| Application | Analysis of Sodium Fluoroacetate sielc.com | Detection in Milk and Infant Formula sciex.com | Separation of Fluoroacetic, Difluoroacetic, and Trifluoroacetic acids researchgate.net |

Gas Chromatography (GC) is a highly sensitive technique for fluoroacetate analysis; however, due to the low volatility of the fluoroacetate salt, derivatization is typically required. thermofisher.comthermofisher.com This process converts the analyte into a more volatile derivative suitable for GC analysis. Common derivatization agents include pentafluorobenzyl bromide, which allows for subsequent analysis by electron capture gas chromatography. nih.gov Another approach involves ethylation with ethanol (B145695) in the presence of sulfuric acid to form ethyl fluoroacetate, which can then be analyzed by GC with a Flame Ionization Detector (FID) or by GC-Mass Spectrometry (GC-MS). researchgate.net A simple and sensitive GC-MS procedure has also been developed using triphasal extractive pentafluorobenzylation. nih.gov

The choice of detector is crucial for achieving the desired sensitivity. The Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds, making it well-suited for the analysis of derivatized fluoroacetate. nih.gov GC-MS provides not only high sensitivity but also structural information, which is invaluable for definitive identification of the analyte. nih.govresearchgate.net

| Derivatization Reagent | Detector | Matrix | Detection Limit |

| Pentafluorobenzyl bromide nih.gov | Electron Capture Gas Chromatography | Baits and Avian Tissues | Not specified |

| Ethanol/Sulfuric Acid researchgate.net | GC-FID or GC-MS | Water, Blood Plasma, Organ Homogenates | 0.001 µg/mL (Water), 0.01 µg/mL (Plasma), 0.01 µg/g (Organs) |

| Pentafluorobenzyl bromide (Triphasal) nih.gov | GC-ECD | Beverages | 0.10-0.20 µg/mL |

| Pentafluorobenzyl bromide (Triphasal) nih.gov | GC-MS (full-scan) | Beverages | 0.42-0.50 µg/mL |

Ion Chromatography (IC) is an excellent technique for the direct analysis of the fluoroacetate anion without the need for derivatization. thermofisher.comnih.gov IC methods typically employ an anion-exchange column to separate the fluoroacetate anion from other inorganic and organic anions that may be present in the sample. nih.gov Suppressed conductivity detection is commonly used, which enhances the sensitivity by reducing the background conductivity of the eluent. nih.gov

A developed IC method utilizes a Dionex AS17 anion-exchange column with a potassium hydroxide (B78521) gradient for the simultaneous determination of mono-, di-, and trifluoroacetates. nih.gov This method has been successfully applied to environmental samples like river water. nih.gov For trace-level analysis, coupling IC with mass spectrometry (IC-MS) provides a highly sensitive and selective approach. thermofisher.comthermofisher.com This combination allows for reliable identification and quantification of fluoroacetate at sub-parts-per-billion (ppb) concentrations in water samples. thermofisher.comtechnologynetworks.com

| Parameter | IC Method 1 (Conductivity Detection) | IC Method 2 (IC-MS) |

| Column | Dionex AS17 anion-exchange nih.gov | IonPac AS24 thermofisher.com |

| Eluent | Potassium hydroxide gradient nih.gov | Not specified |

| Detection | Suppressed Conductivity nih.gov | Mass Spectrometry (MS) thermofisher.com |

| Detection Limit | 21 µg/L (for monofluoroacetate) nih.gov | 0.3 ppb in DI water thermofisher.com |

| Application | Environmental Samples (River Water, Carrot Baits) nih.gov | Water Samples thermofisher.com |

Mass Spectrometric Detection Techniques

Mass spectrometry (MS) has become an indispensable tool for the analysis of fluoroacetate due to its high selectivity and sensitivity. It is often coupled with chromatographic techniques to provide unambiguous identification and quantification, even at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the trace-level analysis of the fluoroacetate anion in water samples. nih.govnih.gov This method combines the separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. Electrospray ionization (ESI) in negative ion mode is typically used to generate the deprotonated molecular ion of fluoroacetate. sciex.comnih.gov The subsequent fragmentation of this precursor ion into characteristic product ions in the mass spectrometer provides a high degree of confidence in the identification of the analyte. nih.gov

This technique allows for the development of methods with very low detection limits. For instance, a direct aqueous injection LC-MS/MS method for potable water has achieved a detection limit of 0.4 µg/L and a quantification limit of 2 µg/L. nih.govnih.gov Isotope dilution, using a labeled internal standard, is often employed for accurate quantification. nih.gov

| Parameter | LC-MS/MS Method |

| Chromatography | Reversed Phase (Octylsilane C8 column) nih.gov |

| Ionization | Electrospray Ionization (ESI) in negative mode nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.gov |

| Detection Limit | 0.4 µg/L nih.govnih.gov |

| Quantification Limit | 2 µg/L nih.govnih.gov |

| Application | Potable Water Samples nih.gov |

Direct Aqueous Injection (DAI) is a sample introduction technique that significantly simplifies sample preparation, thereby increasing sample throughput. nih.gov This approach is particularly advantageous for the analysis of water samples, as it often only requires filtration and preservation prior to injection into the analytical instrument. nih.gov DAI methods are commonly coupled with LC-MS/MS for the analysis of the fluoroacetate anion in drinking water. nih.govnemc.us

| Technique | Sample Preparation | Advantages | Application |

| DAI-LC-MS/MS | Sample preservation and filtration nih.gov | High throughput, minimal sample preparation, widely available equipment nih.gov | Analysis of fluoroacetate anion in potable water nih.gov |